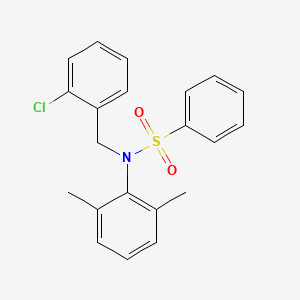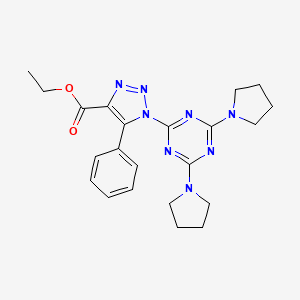![molecular formula C17H17Cl2N3O2 B3611874 2,5-dichloro-4,6-dimethyl-N-{[(2-phenylethyl)amino]carbonyl}nicotinamide](/img/structure/B3611874.png)
2,5-dichloro-4,6-dimethyl-N-{[(2-phenylethyl)amino]carbonyl}nicotinamide
Overview
Description
2,5-dichloro-4,6-dimethyl-N-{[(2-phenylethyl)amino]carbonyl}nicotinamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a crucial enzyme that regulates cellular energy homeostasis and is involved in various physiological processes such as glucose and lipid metabolism, autophagy, and inflammation. A-769662 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mechanism of Action
A-769662 activates 2,5-dichloro-4,6-dimethyl-N-{[(2-phenylethyl)amino]carbonyl}nicotinamide by binding to the γ subunit of the enzyme, which results in conformational changes that allow for increased phosphorylation of the α subunit. This leads to the activation of downstream signaling pathways that regulate cellular energy homeostasis and various physiological processes.
Biochemical and Physiological Effects:
A-769662 has been shown to have various biochemical and physiological effects, including the inhibition of lipogenesis, the activation of autophagy, and the induction of apoptosis in cancer cells. In diabetes, A-769662 has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells. In neurodegenerative disorders, A-769662 has been shown to protect against neuronal damage and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
A-769662 has several advantages for lab experiments, including its specificity for 2,5-dichloro-4,6-dimethyl-N-{[(2-phenylethyl)amino]carbonyl}nicotinamide activation, its ability to cross the blood-brain barrier, and its low toxicity. However, A-769662 has some limitations, including its relatively short half-life and the potential for off-target effects.
Future Directions
There are several future directions for the research and development of A-769662. These include the optimization of its pharmacokinetic properties, the identification of novel targets and signaling pathways, and the development of more potent and selective 2,5-dichloro-4,6-dimethyl-N-{[(2-phenylethyl)amino]carbonyl}nicotinamide activators. Additionally, further studies are needed to evaluate the safety and efficacy of A-769662 in human clinical trials.
Scientific Research Applications
A-769662 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, A-769662 has been shown to inhibit the growth of cancer cells and induce apoptosis through the activation of 2,5-dichloro-4,6-dimethyl-N-{[(2-phenylethyl)amino]carbonyl}nicotinamide. In diabetes, A-769662 has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells. In neurodegenerative disorders, A-769662 has been shown to protect against neuronal damage and improve cognitive function in animal models.
properties
IUPAC Name |
2,5-dichloro-4,6-dimethyl-N-(2-phenylethylcarbamoyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2/c1-10-13(15(19)21-11(2)14(10)18)16(23)22-17(24)20-9-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H2,20,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRQIXNJZZDVQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)NC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B3611795.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B3611800.png)

![2-[3-(acetylamino)phenoxy]-N-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B3611831.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[1-methyl-3-(methylthio)-1H-indol-2-yl]acetamide](/img/structure/B3611833.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-4-iodobenzamide](/img/structure/B3611842.png)

![2-methoxy-3-methyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3611857.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-quinolin-8-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3611858.png)
![3-(2,4-dichlorophenyl)-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3611865.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}-N-quinolin-8-ylacetamide](/img/structure/B3611878.png)
![2,5-dichloro-N-{[(2-chlorobenzyl)amino]carbonyl}-4,6-dimethylnicotinamide](/img/structure/B3611886.png)
